molecular formula C17H22N2O2 B1217559 3-[2-(ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one CAS No. 86371-40-6

3-[2-(ethylamino)propyl]-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one

Cat. No.: B1217559
CAS No.: 86371-40-6
M. Wt: 286.37 g/mol
InChI Key: MJRICTKAEYTJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

CI-923 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halides and nucleophiles.

    Alkylation: This reaction involves the addition of an alkyl group to the molecule. Common reagents include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

CI-923 is part of a series of 3-(aminoalkyl)benzopyrano[3,4-c]pyridin-5-ones, which include other compounds with similar structures and pharmacological properties . Some similar compounds include:

    CI-924: Another member of the same series with slight variations in the side-chain structure.

    CI-925: A compound with similar bronchodilator potency but different selectivity ratios.

    CI-926: A compound with modifications to the parent ring system, affecting its pharmacological profile.

CI-923 is unique in its specific combination of structural features that confer its particular potency and selectivity as a bronchodilator .

Properties

CAS No.

86371-40-6

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-[2-(ethylamino)propyl]-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C17H22N2O2/c1-3-18-12(2)10-19-9-8-13-14-6-4-5-7-16(14)21-17(20)15(13)11-19/h4-7,12,18H,3,8-11H2,1-2H3

InChI Key

MJRICTKAEYTJAV-UHFFFAOYSA-N

SMILES

CCNC(C)CN1CCC2=C(C1)C(=O)OC3=CC=CC=C23

Canonical SMILES

CCNC(C)CN1CCC2=C(C1)C(=O)OC3=CC=CC=C23

Synonyms

3-(2-(ethylamino)propyl)-1,2,3,4-tetra-5H(1)-benzopyrano(3,4-c)pyridin-5-one
CI 923
CI-923

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,2,3,4-tetrahydro-3-(2-oxopropyl)-5H-[1]benzopyrano[3,4-c]pyridin-5-one (18.2 g, 0.071 moles), ethylamine (10 ml, 0.153 moles), anhydrous calcium sulfate (15 g), and glacial acetic acid (1 ml) in tetrahydrofuran (450 ml) is shaken at 40° C. in a pressure vessel. After 18 hours the mixture is cooled and filtered. The filtrate is hydrogenated at 25° C. and 50 psi in the presence of 10% platinum or carbon until hydrogen uptake ceases. The catalyst is removed by filtration, and the filtrate is evaporated under reduced pressure. Recrystallization of the residue from ethyl acetate gave the product (10.5 g), mp 104°-105° C.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.